molecular formula C18H26ClN3O B246986 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine

Cat. No. B246986
M. Wt: 335.9 g/mol
InChI Key: OVZNJHNSUCNHID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine, also known as TFMPP, is a synthetic compound that belongs to the piperazine family. It was first synthesized in the 1970s and has been used in various scientific research studies since then. TFMPP is a psychoactive drug that has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.

Mechanism Of Action

The exact mechanism of action of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine is not fully understood, but it is known to act as a partial agonist at serotonin receptors, particularly the 5-HT1A and 5-HT2A receptors. It has also been found to inhibit the reuptake of serotonin, dopamine, and norepinephrine, leading to increased levels of these neurotransmitters in the brain.
Biochemical and Physiological Effects:
1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has been found to have a range of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animals and humans. It also produces changes in mood, perception, and cognition, including anxiety, hallucinations, and altered sensory perception.

Advantages And Limitations For Lab Experiments

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has several advantages for use in lab experiments. It is readily available and relatively inexpensive compared to other psychoactive drugs. It also has a well-characterized pharmacological profile, making it a useful tool for investigating the neural basis of anxiety and hallucinations. However, 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has several limitations. It has a narrow therapeutic window and can produce adverse effects at higher doses. It is also difficult to administer in precise doses, as its effects are highly variable between individuals.

Future Directions

There are several future directions for research on 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine. One area of interest is its potential use in the treatment of depression and anxiety disorders. 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has been found to have anxiogenic effects in humans, but it is possible that it may have therapeutic effects at lower doses. Another area of interest is its potential use in the treatment of schizophrenia. 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has been found to produce hallucinations in humans, but it may also have antipsychotic effects at lower doses. Further research is needed to explore these potential therapeutic applications of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine. Additionally, more research is needed to understand the mechanisms underlying the biochemical and physiological effects of 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine, and to develop more precise methods of administering the drug in lab experiments.

Synthesis Methods

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine is synthesized by the reaction of piperazine with ethyl 4-chlorobenzoate in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrogen chloride gas to obtain 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine in its hydrochloride salt form. The purity of the final product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has been used in various scientific research studies to investigate its potential therapeutic applications. It has been found to have anxiogenic and hallucinogenic effects, and has been used as a tool to study the neural basis of anxiety and hallucinations. 1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine has also been studied for its potential use in the treatment of various neurological and psychiatric disorders such as depression, anxiety disorders, and schizophrenia.

properties

Product Name

1-[1-(2-Chlorobenzoyl)-4-piperidinyl]-4-ethylpiperazine

Molecular Formula

C18H26ClN3O

Molecular Weight

335.9 g/mol

IUPAC Name

(2-chlorophenyl)-[4-(4-ethylpiperazin-1-yl)piperidin-1-yl]methanone

InChI

InChI=1S/C18H26ClN3O/c1-2-20-11-13-21(14-12-20)15-7-9-22(10-8-15)18(23)16-5-3-4-6-17(16)19/h3-6,15H,2,7-14H2,1H3

InChI Key

OVZNJHNSUCNHID-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Canonical SMILES

CCN1CCN(CC1)C2CCN(CC2)C(=O)C3=CC=CC=C3Cl

Origin of Product

United States

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